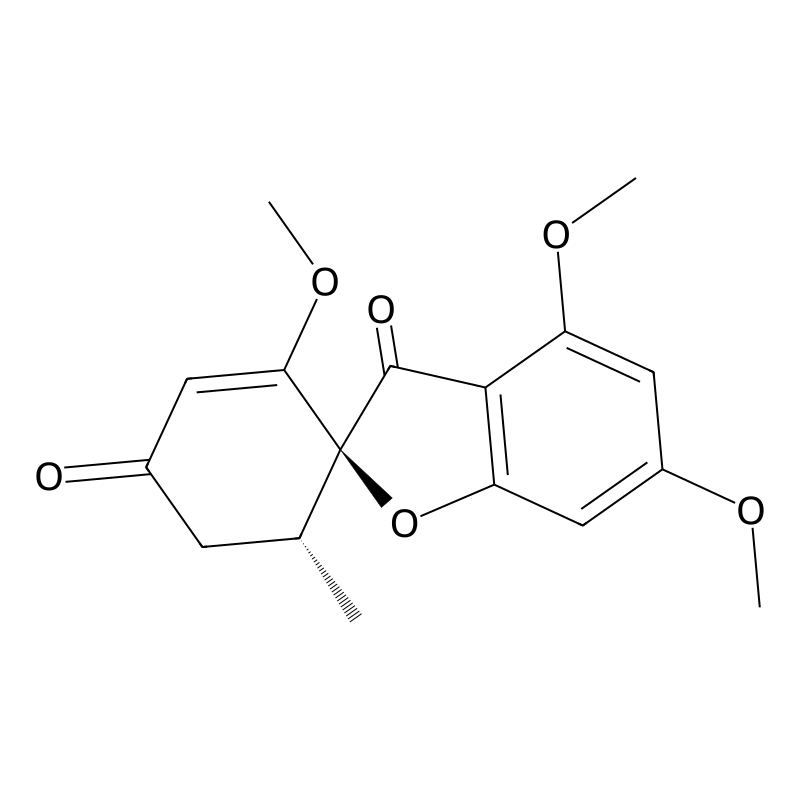

Dechlorogriseofulvin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dechlorogriseofulvin is a naturally occurring antifungal compound derived from certain fungi, similar to its close relative griseofulvin []. While not currently used as a medicinal treatment, dechlorogriseofulvin holds potential applications in scientific research due to its unique properties. Here's a breakdown of its potential research uses:

Understanding Fungal Physiology and Metabolism

Dechlorogriseofulvin shares a similar structure with griseofulvin, a well-studied antifungal medication. Researchers can utilize dechlorogriseofulvin to study fungal growth and metabolism by comparing its effects to griseofulvin []. This comparative approach can help elucidate the specific mechanisms by which griseofulvin disrupts fungal processes, leading to a deeper understanding of fungal biology.

Development of New Antifungal Agents

Dechlorogriseofulvin itself might exhibit antifungal activity, although its potency compared to griseofulvin is not fully established. However, researchers can use dechlorogriseofulvin as a starting point for the development of novel antifungal drugs []. By chemically modifying dechlorogriseofulvin, scientists can potentially create more potent or broader-spectrum antifungal agents to combat emerging fungal infections.

Dechlorogriseofulvin is a chemical compound classified as an oxaspiro compound, with the molecular formula . It is structurally related to griseofulvin, differing by the absence of a chlorine atom at the C-7 position. This compound was first isolated in 1953 during studies on the biosynthesis of griseofulvin, which is produced by certain species of the fungus Penicillium . Dechlorogriseofulvin exhibits a similar framework to griseofulvin, featuring a complex ring structure that contributes to its biological activity.

- Hydrolysis: The ester groups in dechlorogriseofulvin can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

- Reduction: The compound can be reduced at specific sites, potentially altering its biological activity.

- Oxidation: Dechlorogriseofulvin can also be oxidized, which may lead to the formation of different derivatives that may have distinct properties and activities .

Dechlorogriseofulvin has demonstrated antifungal properties, similar to its parent compound, griseofulvin. It acts by inhibiting fungal cell mitosis, thereby preventing the growth and reproduction of fungi. This mechanism is particularly effective against dermatophytes, which are responsible for skin infections. Additionally, dechlorogriseofulvin has shown potential in other biological activities, including anti-inflammatory effects and interactions with various biological pathways .

The synthesis of dechlorogriseofulvin typically involves modifications of griseofulvin. Common methods include:

- Selective Chlorine Removal: This involves the removal of the chlorine atom from griseofulvin using reagents such as sodium methoxide or other nucleophiles under controlled conditions.

- Biosynthetic Pathways: Dechlorogriseofulvin can also be produced through specific biosynthetic pathways in fungi, where it branches off from intermediates like griseophenone C during the biosynthesis of griseofulvin .

Dechlorogriseofulvin is primarily studied for its antifungal properties and potential therapeutic applications. Its uses include:

- Antifungal Treatments: It may serve as an alternative or adjunct treatment for fungal infections, particularly those resistant to conventional therapies.

- Research: The compound is used in scientific studies to explore fungal biology and the mechanisms of antifungal action .

Research on dechlorogriseofulvin's interactions with other compounds and biological systems is limited but suggests potential synergistic effects when combined with other antifungal agents. Studies indicate that it may enhance the efficacy of existing treatments against resistant fungal strains. Further investigation into its pharmacokinetics and interactions with human enzymes could provide insights into optimizing its therapeutic use .

Dechlorogriseofulvin shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Griseofulvin | Chlorinated derivative; potent antifungal | Contains chlorine at C-7 | |

| 7-Bromo-Griseofulvin | Brominated variant; altered biological activity | Bromine substitution affects activity | |

| Grisan | Related spiro compound; different ring structure | Lacks chlorine; different biological profile | |

| Dehydrogriseofulvin | Unsaturated form; potential for different reactivity | May exhibit distinct pharmacological effects |

Dechlorogriseofulvin stands out due to its unique structural modification (the absence of chlorine), which may influence its biological properties and therapeutic potential compared to its chlorinated counterparts .

Molecular Formula and Mass (C₁₇H₁₈O₆, 318.32 g/mol)

Dechlorogriseofulvin possesses the molecular formula C₁₇H₁₈O₆ with a molecular weight of 318.32 g/mol [1] [2] [3]. The compound is identified by the Chemical Abstracts Service number 3680-32-8 [2] [3]. This molecular composition reflects a polyketide structure containing seventeen carbon atoms, eighteen hydrogen atoms, and six oxygen atoms, distinguishing it from its chlorinated analog griseofulvin by the absence of a chlorine atom and the presence of an additional hydrogen atom [4].

Spirocyclic Structure Analysis

The structural framework of dechlorogriseofulvin is characterized by a unique spirocyclic architecture centered around a spiro[benzofuran-cyclohexene] core system [3] [5]. This spirocyclic arrangement creates the distinctive grisan scaffold that defines the structural class to which dechlorogriseofulvin belongs [6] [7]. The spirocyclic junction connects a benzofuran ring system with a cyclohexene ring through a shared quaternary carbon center, resulting in a rigid three-dimensional molecular architecture [3].

The compound features three methoxy substituents positioned at the 2', 4, and 6 positions, along with a methyl group at the 6' position [3] [5]. The spirocyclic structure incorporates two ketone functionalities at positions 3 and 4', which contribute to the molecule's electronic properties and potential for intermolecular interactions [3] [8]. This spirocyclic arrangement is formed through an oxidative phenolic coupling reaction that creates the characteristic grisan ring system from benzophenone precursors [7] [9].

Structural Comparison with Griseofulvin (Absence of Chlorine at C-7 Position)

The most significant structural distinction between dechlorogriseofulvin and griseofulvin lies in the substitution pattern at the C-7 position [10] [11]. While griseofulvin contains a chlorine atom at this position (molecular formula C₁₇H₁₇ClO₆, molecular weight 352.77 g/mol), dechlorogriseofulvin possesses a hydrogen atom instead (molecular formula C₁₇H₁₈O₆, molecular weight 318.32 g/mol) [12] [13]. This substitution results in a molecular weight difference of 34.45 g/mol between the two compounds [12] [13].

The absence of the chlorine atom at C-7 in dechlorogriseofulvin significantly affects the compound's physicochemical properties and biological activity [11] [14]. This structural modification leads to altered solubility characteristics, thermal properties, and reduced antifungal potency compared to griseofulvin [11]. The chlorine atom in griseofulvin contributes to stronger intermolecular interactions and higher melting point (218-220°C) compared to dechlorogriseofulvin (177-179°C) [12] [4] [13].

Stereochemistry and Conformation

Stereogenic Centers and Configurations

Dechlorogriseofulvin contains two well-defined stereogenic centers within its spirocyclic framework [5] [8]. These chiral centers are crucial for the compound's three-dimensional structure and biological activity. The presence of these asymmetric carbon atoms results in specific stereochemical requirements for the molecule's interaction with biological targets [5] [15].

Absolute Configuration Analysis

The absolute configuration of dechlorogriseofulvin has been established as (2S,6'R) [5] [15] [8]. This stereochemical assignment is based on comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis, X-ray crystallographic studies, and comparison with related griseofulvin derivatives [15]. The (2S) configuration at the spiro center and the (6'R) configuration at the methyl-bearing carbon determine the overall three-dimensional shape of the molecule [5] [8].

The absolute configuration is critical for the compound's biological activity, as demonstrated by structure-activity relationship studies showing that stereochemical modifications significantly affect antifungal potency [15] [16]. The specific (2S,6'R) configuration represents the naturally occurring and biologically active form of dechlorogriseofulvin [8].

Conformational Analysis of Ring Systems

The spirocyclic structure of dechlorogriseofulvin adopts specific conformational preferences that influence its chemical and biological properties [17] [18]. The cyclohexene ring within the spirocyclic system preferentially adopts conformations that minimize steric strain while maximizing orbital overlap for conjugation with the adjacent carbonyl groups [17].

Conformational analysis studies have revealed that the benzofuran ring system maintains a planar geometry, while the cyclohexene portion exhibits some degree of flexibility [17] [18]. The methoxy substituents adopt conformations that minimize steric interactions with adjacent groups while allowing for optimal hydrogen bonding and dipolar interactions [17]. These conformational preferences are stabilized by intramolecular hydrogen bonding and aromatic stacking interactions within the spirocyclic framework [18].

Physicochemical Properties

Solubility Characteristics

Dechlorogriseofulvin exhibits limited water solubility, classified as "slightly soluble" in aqueous media [19] [20]. This poor water solubility is characteristic of the griseofulvin family of compounds and presents challenges for pharmaceutical formulation and bioavailability [21]. The compound demonstrates enhanced solubility in organic solvents, particularly dimethyl sulfoxide (DMSO) and methanol, where it is readily soluble [19] [20] [11].

The solubility profile reflects the compound's lipophilic nature, with a calculated LogP value of 2.16 [3] [4]. This moderate lipophilicity contributes to the compound's ability to penetrate biological membranes while maintaining sufficient aqueous solubility for biological activity [3]. The polar surface area of 71.1 Ų indicates moderate polarity, consistent with the presence of six hydrogen bond accepting oxygen atoms and no hydrogen bond donating groups [3].

Melting Point and Thermal Properties

Dechlorogriseofulvin exhibits a melting point range of 177-179°C [4], which is significantly lower than that of griseofulvin (218-220°C) [12] [13]. This thermal property difference reflects the influence of the chlorine substitution on intermolecular forces and crystal packing arrangements [12] [4]. The boiling point has been calculated at 545.4°C at 760 mmHg, indicating high thermal stability of the spirocyclic framework [4].

The compound demonstrates a flash point of 243.1°C, suggesting moderate thermal stability and low volatility under normal storage conditions [4]. These thermal properties are consistent with the compound's aromatic polyketide structure and the stabilizing effects of the spirocyclic ring system [4]. The density has been determined as 1.3 g/cm³, reflecting the compact molecular packing achieved through the spirocyclic architecture [4].

For comparison, griseofulvin exhibits distinct thermal behavior with an enthalpy of fusion of 39.39 kJ mol⁻¹ at its melting point (495.15 K) and 36.95 kJ mol⁻¹ at 373.15 K [22] [23]. While specific calorimetric data for dechlorogriseofulvin are not extensively reported, the structural similarity suggests comparable thermodynamic properties with modifications reflecting the absence of the chlorine substituent [24].

Spectroscopic Properties including Phosphorescence

Dechlorogriseofulvin exhibits characteristic spectroscopic properties that facilitate its identification and quantification [19] [20]. The compound is compatible with High-Performance Liquid Chromatography (HPLC) and mass spectrometry techniques, enabling precise analytical determination [19] [20]. The molecular ion exhibits the expected isotopic pattern consistent with its molecular formula C₁₇H₁₈O₆ [25].

Nuclear Magnetic Resonance spectroscopy has been extensively utilized for structural characterization of dechlorogriseofulvin [25]. The ¹H NMR and ¹³C NMR spectra have been compared with published data for griseofulvin and related compounds to confirm structural assignments [25]. The compound's NMR characteristics reflect the spirocyclic architecture and substitution pattern, providing diagnostic signals for the methoxy groups, aromatic protons, and aliphatic components [25].

While specific phosphorescence data for dechlorogriseofulvin are limited in the literature, related compounds in the griseofulvin family have demonstrated measurable phosphorescence properties [26]. Griseofulvin itself exhibits phosphorescence with a mean lifetime of 0.11 seconds and quantum efficiency characteristics that enable detection at concentrations as low as 10⁻⁸ M [26]. The structural similarity between dechlorogriseofulvin and griseofulvin suggests that comparable phosphorescence properties may be present, though the absence of the chlorine substituent may modify the exact spectroscopic parameters [26].

Polyketide Pathway in Fungi

Dechlorogriseofulvin is biosynthesized through the polyketide pathway in ascomycete fungi, particularly species of Penicillium and Nigrospora [1] [2]. The biosynthetic pathway shares the same initial steps as griseofulvin but diverges at the chlorination stage. The polyketide synthase enzyme GsfA initiates the biosynthesis by assembling one acetyl-coenzyme A starter unit with six malonyl-coenzyme A extender units to generate the heptaketide backbone benzophenone 5a [3] [4]. This nonreducing polyketide synthase contains multiple functional domains including starter unit acyl carrier protein transacylase, ketosynthase, malonyl-coenzyme A-acyl carrier protein transacylase, product template, and acyl carrier protein [5]. The product template domain of GsfA mediates an unusual carbon-8 to carbon-13 aldol condensation as the first cyclization step, which differs from typical aromatic polyketide cyclization patterns observed in other polyketide synthases [4] [5].

The polyketide pathway in fungi represents a complex biosynthetic machinery where the benzophenone precursor undergoes sequential modifications through a series of tailoring enzymes [1]. The initial polyketide chain assembly occurs on the GsfA enzyme through iterative decarboxylative Claisen condensations, with the product template domain controlling the regioselectivity of cyclization reactions [4]. This process generates the characteristic benzophenone scaffold that serves as the foundation for both griseofulvin and dechlorogriseofulvin biosynthesis.

Key Enzymes in Biosynthesis

The biosynthesis of dechlorogriseofulvin involves several key enzymes encoded within the gsf gene cluster, each catalyzing specific transformations essential for the final product formation [5] [6]. The GsfA polyketide synthase initiates the pathway by synthesizing the benzophenone precursor from simple coenzyme A derivatives [3] [4]. Following the initial assembly, two O-methyltransferases, GsfB and GsfC, perform sequential methylation reactions on the benzophenone 5a intermediate [4] [5]. GsfB methylates the 3-hydroxyl position while GsfC targets the 9-hydroxyl position, producing the key intermediate griseophenone C [4].

The cytochrome P450 enzyme GsfF represents a critical component in the biosynthetic pathway, catalyzing the oxidative cyclization reaction that forms the characteristic grisan scaffold [3] [4] [7]. This enzyme performs phenolic coupling between the orcinol and phloroglucinol rings through a dual phenolic oxygen-hydrogen abstraction mechanism rather than epoxidation [7] [8]. The reaction proceeds through the formation of phenoxy radicals that subsequently undergo intramolecular coupling to generate the spirocyclic grisan structure [7]. Following the formation of the grisan core, the O-methyltransferase GsfD methylates the 5-hydroxyl position [4], and finally, the dehydrogenase GsfE performs the terminal enoyl reduction to yield the final products [4]. In the case of dechlorogriseofulvin, the pathway proceeds without the chlorination step typically catalyzed by the halogenase GsfI.

Regulation of Biosynthetic Gene Cluster

The regulation of the griseofulvin biosynthetic gene cluster involves complex transcriptional control mechanisms that respond to environmental conditions [5] [9] [10]. Two putative transcription factors, encoded by gsfR1 and gsfR2, have been identified within the gene cluster, with gsfR1 playing a particularly important role in pathway regulation [5] [9]. The GsfR1 transcription factor exhibits dual regulatory functions depending on the growth conditions, acting as either a positive or negative regulator of griseofulvin biosynthesis [9] [10]. Under certain conditions such as growth on potato dextrose agar medium and on apples, GsfR1 functions as a negative regulator, with its deletion leading to increased griseofulvin production and enhanced gsfA gene expression [9]. Conversely, in media supplemented with peptone or under high nitrogen and complex sugar conditions, GsfR1 positively regulates the biosynthetic pathway [9] [10].

The regulatory network extends beyond the immediate biosynthetic genes, with GsfR1 also influencing the production of other secondary metabolites such as patulin in Penicillium griseofulvum [9]. This cross-regulation demonstrates the interconnected nature of secondary metabolite biosynthesis in fungi [9]. The complex pattern of transcription factors that can potentially bind to the promoters of gsfR1 and gsfA suggests a sophisticated regulatory mechanism that coordinates griseofulvin biosynthesis with other cellular processes including conidiation and virulence [9]. Interestingly, some griseofulvin-producing fungi such as Xylaria flabelliformis lack the gsfR1 gene entirely, indicating alternative regulatory mechanisms may exist for controlling the biosynthetic pathway [9].

Chemical Synthesis Routes

Total Synthesis Approaches

Total synthesis of griseofulvin and its dechlorinated analogue has been achieved through several elegant synthetic strategies, with the most notable approach involving oxidative phenolic coupling reactions [11] [12]. The total synthesis typically begins with the preparation of a benzophenone intermediate through condensation of appropriate phenolic and acidic components [11]. The key synthetic challenge lies in the formation of the characteristic spirocyclic grisan scaffold, which is accomplished through oxidative coupling between orcinol and phloroglucinol rings [11] [12]. Lead dioxide in ether-acetone solution has proven to be particularly effective for this transformation, providing quantitative conversion of benzophenone precursors to dehydrogriseofulvin intermediates [11].

The synthetic route proceeds through the formation of dehydrogriseofulvin, which undergoes stereoselective hydrogenation to yield the final griseofulvin product [11]. The hydrogenation step requires careful control of catalyst-substrate ratios and solvent selection, with ethyl acetate proving optimal for achieving high yields and stereoselectivity [11]. Alternative oxidative coupling reagents including lead tetraacetate, ceric ammonium sulfate, and manganese dioxide have also been employed, though with varying degrees of success [11]. The overall yield from starting materials to griseofulvin typically ranges from 55-60%, representing an efficient synthetic approach to this complex natural product [11].

Semi-synthetic Methods from Griseofulvin

Semi-synthetic approaches to dechlorogriseofulvin and related analogues utilize naturally occurring griseofulvin as the starting material, offering advantages in terms of structural complexity and atom economy [13] [14]. One prominent semi-synthetic strategy involves the selective fluorination of griseofulvin using Selectfluor as the electrophilic fluorinating reagent [13]. This approach demonstrates remarkable chemoselectivity, targeting only the aromatic ring positions while preserving other functional groups including the enol-ether motif [13]. The Selectfluor-mediated reactions typically yield two monofluorinated products with substitution occurring at either the carbon-5 or carbon-7 positions [13].

Semi-synthetic modifications have also focused on functional group transformations at the 4-position of griseofulvin [15]. The preparation of griseofulvin derivatives with increased water solubility has been achieved through reduction of the 4-carbonyl group to hydroxyl, oxime formation, and carboxymethoxime synthesis [15]. These derivatives exhibit varying degrees of enhanced water solubility, with the 4-alcohol derivative showing an eighteen-fold increase compared to the parent compound [15]. Semi-synthetic approaches have also been employed for the preparation of surface molecularly imprinted polymers using griseofulvin as a template molecule [14] [16], enabling selective extraction and purification applications.

Modern Synthetic Strategies

Contemporary synthetic approaches to griseofulvin and its analogues have embraced modern methodologies including nanoparticle formulations, solid form engineering, and computational design strategies [17] [18] [19]. The development of griseofulvin-zinc oxide nanoparticles represents an innovative approach to enhancing the biological properties and delivery characteristics of the antifungal compound [17]. These nanoformulations are prepared through controlled precipitation methods involving griseofulvin dissolution in dimethyl sulfoxide followed by zinc nitrate incorporation [17]. The resulting nanoparticles exhibit modified release profiles and enhanced surface properties compared to conventional formulations [17].

Solid form engineering has emerged as a sophisticated strategy for optimizing the pharmaceutical properties of griseofulvin [18]. The discovery of new polymorphic forms and solvates through systematic crystallization studies has expanded the understanding of structure-property relationships [18]. Novel approaches include the identification of polyethylene glycol-induced polymorphs and the characterization of various solvate forms including acetonitrile and n-butyl acetate solvates [18]. These solid form modifications can significantly impact dissolution behavior, stability, and bioavailability characteristics.

Computational design strategies have been increasingly applied to the development of novel griseofulvin derivatives with enhanced biological activities [19]. Molecular docking and molecular dynamics simulation studies have guided the rational design of analogues with improved antibacterial properties [19]. These approaches enable the prediction of binding affinities and interaction modes with bacterial targets, facilitating the optimization of structural features for enhanced activity [19]. Modern synthetic strategies also incorporate diversity-oriented synthesis approaches, enabling the preparation of large libraries of griseofulvin analogues for biological screening [20] [21].

Structure Modification Chemistry

Demethylation Reactions

Demethylation reactions represent a fundamental class of structural modifications in griseofulvin chemistry, leading to derivatives with altered physicochemical and biological properties [22] [15]. The demethylation of methoxy groups can be achieved through various chemical conditions, with acid hydrolysis under elevated temperatures being the most commonly employed method [15]. The 6-O-demethylation of dechlorogriseofulvin has been reported to occur under specific fungal culture conditions, yielding products with modified solubility characteristics [22]. This transformation involves the selective removal of methyl groups from methoxy substituents, typically requiring harsh acidic conditions or specialized enzymatic systems.

The demethylation process significantly impacts the molecular properties of griseofulvin derivatives, particularly affecting water solubility and hydrogen bonding capabilities [15]. Removal of methoxy groups exposes hydroxyl functionalities that can participate in additional intermolecular interactions, potentially altering the biological activity profile [22]. The structural characterization of demethylated products requires careful nuclear magnetic resonance analysis to confirm the regioselectivity of the demethylation process and establish the absolute configuration of the resulting compounds [22].

Oxidative Cyclization

Oxidative cyclization reactions are central to the formation of the characteristic spirocyclic grisan scaffold in griseofulvin and its analogues [7] [8] [23]. The cytochrome P450-catalyzed oxidative cyclization represents the most biologically relevant mechanism, involving sequential phenolic oxygen-hydrogen abstraction steps [7] [8]. Computational studies using density functional theory have elucidated the mechanistic details of this transformation, revealing that the enzyme preferentially performs phenolic oxygen-hydrogen abstraction rather than epoxidation pathways [7] [23]. The reaction proceeds through the formation of phenoxy radicals with sufficiently long lifetimes to enable intramolecular coupling reactions [7].

Chemical oxidative cyclization can be achieved using various oxidizing agents including lead dioxide, manganese dioxide, and ceric ammonium sulfate [11]. The choice of oxidizing agent significantly influences the reaction efficiency and product distribution [11]. Lead dioxide in ether-acetone solution provides quantitative conversion to cyclized products, while manganese dioxide achieves 95-100% conversion under similar conditions [11]. The oxidative cyclization process is highly sensitive to reaction conditions, with factors such as solvent choice, temperature, and substrate concentration affecting the outcome [11]. Understanding the mechanistic aspects of oxidative cyclization has enabled the development of improved synthetic methodologies for accessing spirocyclic natural products and their analogues.

Functional Group Transformations

Functional group transformations in griseofulvin chemistry encompass a wide range of chemical modifications aimed at modulating biological activity and physicochemical properties [24] [15] [25]. The carbonyl group at the 4-position serves as a versatile site for chemical modification, with transformations including reduction to alcohols, oxime formation, and semicarbazone synthesis [15] [25]. These modifications typically result in enhanced water solubility, which addresses one of the primary limitations of griseofulvin as a pharmaceutical agent [15] [25]. The 4-oxime derivative retains some antifungal activity while exhibiting improved solubility characteristics [15].

Schiff base formation represents another important class of functional group transformations, involving the condensation of griseofulvin derivatives with various amines to generate compounds with modified biological profiles [25]. Semicarbazone and aminoguanidine analogues have demonstrated potent antiproliferative activities against cancer cell lines, with some derivatives showing synergistic effects when combined with conventional chemotherapeutic agents [25]. These transformations often involve straightforward synthetic procedures under mild conditions, making them attractive for medicinal chemistry applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Ribeiro AI, Costa ES, Thomasi SS, Brandão DFR, Vieira PC, Fernandes JB, Forim MR, Ferreira AG, Pascholati SF, Gusmão LFP, da Silva MFDGF. Biological and Chemical Control of Sclerotinia sclerotiorum using Stachybotrys levispora and Its Secondary Metabolite Griseofulvin. J Agric Food Chem. 2018 Jul 25;66(29):7627-7632. doi: 10.1021/acs.jafc.7b04197. Epub 2018 Jul 10. PubMed PMID: 29944364.

3: Ali T, Inagaki M, Chai HB, Wieboldt T, Rapplye C, Rakotondraibe LH. Halogenated Compounds from Directed Fermentation of Penicillium concentricum, an Endophytic Fungus of the Liverwort Trichocolea tomentella. J Nat Prod. 2017 May 26;80(5):1397-1403. doi: 10.1021/acs.jnatprod.6b01069. Epub 2017 Apr 14. PubMed PMID: 28409637.

4: Brooks WC, Paguigan ND, Raja HA, Moy FJ, Cech NB, Pearce CJ, Oberlies NH. qNMR for profiling the production of fungal secondary metabolites. Magn Reson Chem. 2017 Jul;55(7):670-676. doi: 10.1002/mrc.4571. Epub 2017 Feb 5. PubMed PMID: 28024162; PubMed Central PMCID: PMC5459663.

5: Wubshet SG, Nyberg NT, Tejesvi MV, Pirttilä AM, Kajula M, Mattila S, Staerk D. Targeting high-performance liquid chromatography-high-resolution mass spectrometry-solid-phase extraction-nuclear magnetic resonance analysis with high-resolution radical scavenging profiles-Bioactive secondary metabolites from the endophytic fungus Penicillium namyslowskii. J Chromatogr A. 2013 Aug 9;1302:34-9. doi: 10.1016/j.chroma.2013.05.032. Epub 2013 May 22. PubMed PMID: 23827469.

6: Zhao JH, Zhang YL, Wang LW, Wang JY, Zhang CL. Bioactive secondary metabolites from Nigrospora sp. LLGLM003, an endophytic fungus of the medicinal plant Moringa oleifera Lam. World J Microbiol Biotechnol. 2012 May;28(5):2107-12. doi: 10.1007/s11274-012-1015-4. Epub 2012 Feb 12. PubMed PMID: 22806033.

7: Shang Z, Li XM, Li CS, Wang BG. Diverse secondary metabolites produced by marine-derived fungus Nigrospora sp. MA75 on various culture media. Chem Biodivers. 2012 Jul;9(7):1338-48. doi: 10.1002/cbdv.201100216. PubMed PMID: 22782879.

8: Hazalin NA, Ramasamy K, Lim SM, Cole AL, Majeed AB. Induction of apoptosis against cancer cell lines by four ascomycetes (endophytes) from Malaysian rainforest. Phytomedicine. 2012 May 15;19(7):609-17. doi: 10.1016/j.phymed.2012.01.007. Epub 2012 Mar 6. PubMed PMID: 22397996.

9: Xia X, Li Q, Li J, Shao C, Zhang J, Zhang Y, Liu X, Lin Y, Liu C, She Z. Two new derivatives of griseofulvin from the mangrove endophytic fungus Nigrospora sp. (strain No. 1403) from Kandelia candel (L.) Druce. Planta Med. 2011 Oct;77(15):1735-8. doi: 10.1055/s-0030-1271040. Epub 2011 Apr 21. PubMed PMID: 21512970.

10: Morimura T, Hashiba M, Kameda H, Takami M, Takahama H, Ohshige M, Sugawara F. Identification of macrolide antibiotic-binding Human_p8 protein. J Antibiot (Tokyo). 2008 May;61(5):291-6. doi: 10.1038/ja.2008.41. PubMed PMID: 18653994.

11: Nicoletti R, Lopez-Gresa MP, Manzo E, Carella A, Ciavatta ML. Production and fungitoxic activity of Sch 642305, a secondary metabolite of Penicillium canescens. Mycopathologia. 2007 May;163(5):295-301. Epub 2007 Apr 12. PubMed PMID: 17429757.

12: Xue C, Li T, Deng Z, Fu H, Lin W. Janthinolide A-B, two new 2,5-piperazinedione derivatives from the endophytic Penicillium janthinellum isolated from the soft coral Dendronephthya sp. Pharmazie. 2006 Dec;61(12):1041-4. PubMed PMID: 17283665.

13: Wang L, Zhou HB, Frisvad JC, Samson RA. Penicillium persicinum, a new griseofulvin, chrysogine and roquefortine C producing species from Qinghai Province, China. Antonie Van Leeuwenhoek. 2004 Aug;86(2):173-9. PubMed PMID: 15280651.

14: Jadulco R, Edrada RA, Ebel R, Berg A, Schaumann K, Wray V, Steube K, Proksch P. New communesin derivatives from the fungus Penicillium sp. derived from the Mediterranean sponge Axinella verrucosa. J Nat Prod. 2004 Jan;67(1):78-81. PubMed PMID: 14738391.

15: Jarvis BB, Zhou Y, Jiang J, Wang S, Sorenson WG, Hintikka EL, Nikulin M, Parikka P, Etzel RA, Dearborn DG. Toxigenic molds in water-damaged buildings: dechlorogriseofulvins from Memnoniella echinata. J Nat Prod. 1996 Jun;59(6):553-4. PubMed PMID: 8786360.

16: Cole RJ, Kirksey JW, Holaday CE. Detection of griseofulvin and dechlorogriseofulvin by thin-layer chromatography and gas-liquid chromatography. Appl Microbiol. 1970 Jan;19(1):106-8. PubMed PMID: 5415206; PubMed Central PMCID: PMC376619.